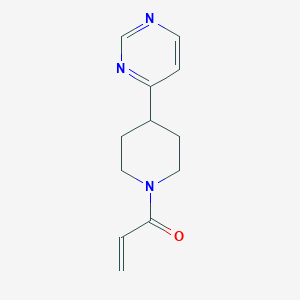

![molecular formula C15H18KNO5 B2772443 Potassium;4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxybenzoate CAS No. 2344685-63-6](/img/structure/B2772443.png)

Potassium;4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

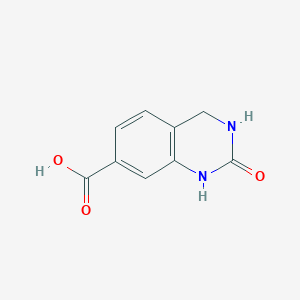

Potassium;4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxybenzoate is a chemical compound with the molecular formula C15H18KNO5 . It is also known as 4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxybenzoic acid . The CAS number for this compound is 1259323-78-8 .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzoic acid group attached to an azetidine ring via an ether linkage. The azetidine ring is further substituted with a carbamate group, which includes a tert-butyl group .Physical And Chemical Properties Analysis

The average mass of this compound is 331.405 Da, and its monoisotopic mass is 331.082214 Da . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications

Organic Synthesis and Chemical Reactions

Research into azetidinyl ketone chemistry, including the C-methylation of the potassium salt of specific azetidine compounds, highlights the compound's relevance in understanding stereochemical outcomes in organic synthesis. Studies have shown that the solvent used can significantly impact the stereochemical direction of reactions, providing insight into the manipulation of chemical structures for desired outcomes in pharmaceuticals and material science (Doomes & Cromwell, 1969).

Ion Detection and Sensing Technologies

Recent advancements have been made in the development of sensors for the rapid colorimetric detection of potassium ions. A novel sensor based on crown ether-modified gold nanoparticles demonstrates superior selectivity and anti-interference capabilities for potassium ions over other ions. This technology could have significant implications for disease diagnosis and the monitoring of biological systems, showcasing the compound's potential in biomedical engineering and environmental monitoring (Qiu et al., 2019).

Agricultural and Environmental Sciences

In agriculture, potassium is a critical nutrient for plant growth and stress tolerance. Understanding the molecular interactions and availability of potassium in soils can lead to more sustainable farming practices. Research on potassium solubilizing microbes highlights the potential for biofertilizers to improve crop yields and reduce chemical fertilizer dependency, thus contributing to more eco-friendly agricultural practices (Sattar et al., 2019).

Photoprotection Mechanisms in Plants

The study of potassium's effects on photosynthesis and photoprotection mechanisms in plants underlines its importance in plant physiology and stress response. Variations in photosynthetic efficiency under potassium deficiency stress offer insights into breeding more resilient crop varieties, illustrating the compound's role in addressing food security challenges (Wang et al., 2015).

Safety and Hazards

Properties

IUPAC Name |

potassium;4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO5.K/c1-15(2,3)21-14(19)16-8-12(9-16)20-11-6-4-10(5-7-11)13(17)18;/h4-7,12H,8-9H2,1-3H3,(H,17,18);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWLBHGOIQCQNCV-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)OC2=CC=C(C=C2)C(=O)[O-].[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18KNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-2-{[(3-phenoxypropyl)amino]methyl}quinolin-4-OL](/img/structure/B2772362.png)

![2-(((6-(2-Methoxyphenyl)-7-oxo-3-phenethyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)methyl)isoindoline-1,3-dione](/img/structure/B2772364.png)

![N-(4-chlorobenzyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2772369.png)

![2-Amino-2-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]acetic acid](/img/structure/B2772372.png)

![5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylpentanoic acid](/img/structure/B2772375.png)

![2-[6-(2-Ethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2772376.png)

![2-[2-(4-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid](/img/structure/B2772377.png)

![Tert-butyl 6-(2-methyl-1,2,4-triazol-3-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2772379.png)

![N-[(5-Phenyl-1H-pyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2772383.png)